molecular formula C7H8Cl2N2 B1646757 (3,4-Dichlorobenzyl)hydrazine CAS No. 51421-15-9

(3,4-Dichlorobenzyl)hydrazine

Cat. No.: B1646757
CAS No.: 51421-15-9
M. Wt: 191.05 g/mol
InChI Key: OMBMILBFFMGAJD-UHFFFAOYSA-N
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Description

(3,4-Dichlorobenzyl)hydrazine is an organic compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions and a hydrazine moiety

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, but more studies are needed to confirm this .

Biochemical Pathways

The biochemical pathways affected by (3,4-Dichlorobenzyl)hydrazine are currently unknown. The compound could potentially influence various pathways in the body, leading to downstream effects. More research is needed to identify these pathways and understand their implications .

Result of Action

It’s possible that the compound could have various effects depending on its targets and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorobenzyl)hydrazine typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,4-Dichlorobenzyl chloride+Hydrazine hydrateThis compound+HCl\text{3,4-Dichlorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 3,4-Dichlorobenzyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming corresponding azines or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azines or other oxidized products.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3,4-Dichlorobenzyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (3,4-Dichlorobenzyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.

    (3,4-Dichlorophenyl)hydrazine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: (3,4-Dichlorobenzyl)hydrazine is unique due to the presence of both chlorine atoms and the hydrazine moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

(3,4-dichlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBMILBFFMGAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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